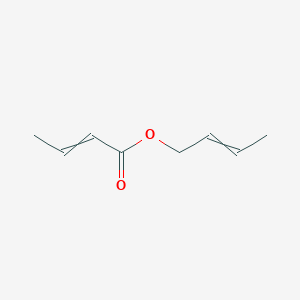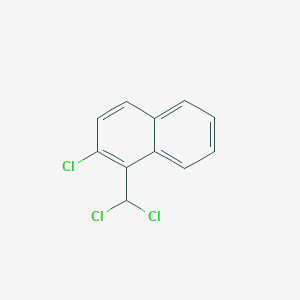
1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-1,2,2,3-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-1,2,2,3-tetramethyl- is a unique organosilicon compound that features a five-membered ring containing nitrogen, silicon, and boron atoms.
Preparation Methods
The synthesis of 1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-1,2,2,3-tetramethyl- typically involves the reaction of organosilicon and organoboron precursors under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve large-scale reactions using specialized equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-1,2,2,3-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-1,2,2,3-tetramethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and catalysts.
Biology: The compound’s unique structure makes it a subject of study in biological systems for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is utilized in the production of specialized polymers and coatings
Mechanism of Action
The mechanism by which 1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-1,2,2,3-tetramethyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, making it useful in various applications .
Comparison with Similar Compounds
Similar compounds to 1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-1,2,2,3-tetramethyl- include other organosilicon and organoboron compounds. its unique combination of nitrogen, silicon, and boron atoms in a five-membered ring structure sets it apart from other compounds. Some similar compounds include:
- 1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-2,3-dimethyl-2-phenyl
- 1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-2,2,3-trimethyl-1-octyl .
These compounds share similar structural features but differ in their specific substituents and properties .
Properties
CAS No. |
79483-05-9 |
|---|---|
Molecular Formula |
C10H22BNSi |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
4,5-diethyl-1,2,2,3-tetramethyl-1,2,5-azasilaborole |
InChI |
InChI=1S/C10H22BNSi/c1-7-10-9(3)13(5,6)12(4)11(10)8-2/h7-8H2,1-6H3 |
InChI Key |
WNGCDLDGSULNCO-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(=C([Si](N1C)(C)C)C)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
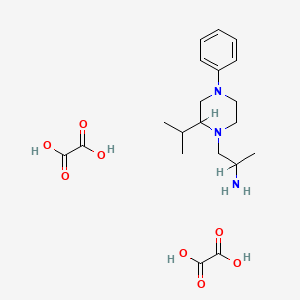
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
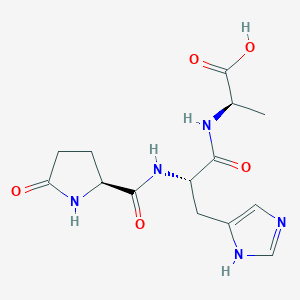
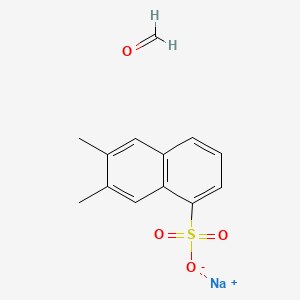
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

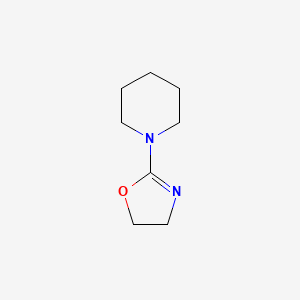
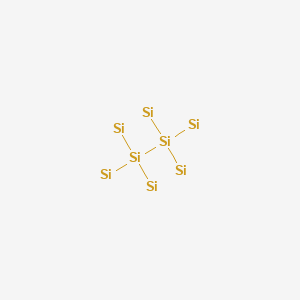
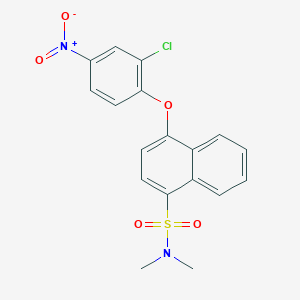
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
